molecular formula C14H21N3O2S B2719580 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine CAS No. 627842-46-0

2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine

Cat. No.: B2719580
CAS No.: 627842-46-0
M. Wt: 295.4
InChI Key: AWFWPRNDJSNWDR-UHFFFAOYSA-N
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Description

2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyrrolidine moieties makes it a versatile scaffold for drug design and synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with a piperidine derivative in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are carefully chosen to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-(piperidin-1-yl)-5-(pyrrolidine-1-sulfonyl)pyridine is unique due to the combination of both piperidine and pyrrolidine moieties, which provides a distinct set of chemical and biological properties. This dual functionality makes it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

2-piperidin-1-yl-5-pyrrolidin-1-ylsulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,17-10-4-5-11-17)13-6-7-14(15-12-13)16-8-2-1-3-9-16/h6-7,12H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWPRNDJSNWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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